Kinetic Parameter Comparison: Fluorescent HIV Substrate vs. Chromogenic Substrate IV
The Fluorescent HIV Substrate (CAS 1426174-10-8) is often used in assays that require high sensitivity and a broad dynamic range. While its specific kcat and Km values are not widely published in the same head-to-head studies, its design as an intramolecularly quenched fluorogenic substrate confers a distinct advantage in signal-to-background ratio over chromogenic alternatives. This design translates to higher assay sensitivity and lower enzyme consumption. For context, a comparable fluorogenic FRET substrate (Anthranilyl-HIV Protease Substrate) demonstrates a kcat of 7.4 s⁻¹ and Km of 2.1 μM [1]. In contrast, the chromogenic HIV Protease Substrate IV shows a kcat of 4.9 s⁻¹ and Km of 15 μM [2].
| Evidence Dimension | Catalytic Efficiency and Affinity (Class-Level) |
|---|---|
| Target Compound Data | Designed as a fluorogenic FRET substrate for high sensitivity. |
| Comparator Or Baseline | Chromogenic Substrate IV: Km 15 μM, kcat 4.9 s⁻¹ [2] |
| Quantified Difference | Fluorogenic class demonstrates up to 7x lower Km (higher affinity) and 1.5x higher kcat (faster turnover) compared to this chromogenic alternative. |
| Conditions | Standard in vitro HIV-1 protease activity assay conditions. |
Why This Matters
Higher affinity (lower Km) and faster turnover (higher kcat) allow for more sensitive detection of protease activity, which is crucial for identifying weak inhibitors or studying resistant protease variants.
- [1] Cellmano. (2021). Anthranilyl-HIV Protease Substrate. Retrieved from https://cn.cellmano.com/home/category/detail/id/1491.html View Source
- [2] GLPBIO. (n.d.). HIV Protease Substrate IV. Retrieved from https://www.glpbio.com View Source
